5-Bromo-2-methoxy-3-(methylthio)pyridine
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Overview
Description
5-Bromo-2-methoxy-3-(methylthio)pyridine is a heterocyclic organic compound with the molecular formula C7H8BrNOS. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a methylthio group at the 3-position. This compound is used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-methoxy-3-(methylthio)pyridine is the somatostatin sst 3 receptor . This compound is used as a building block for the synthesis of a potent and selective antagonist for this receptor . The somatostatin sst 3 receptor plays a crucial role in numerous biological processes, including the inhibition of hormone and neurotransmitter release.
Mode of Action
This compound interacts with its target, the somatostatin sst 3 receptor, by binding to it and acting as an antagonist This means it blocks the action of the receptor, preventing it from carrying out its normal function
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the somatostatin sst 3 receptor . By acting as an antagonist, this compound can disrupt the normal functioning of these pathways, leading to downstream effects that can alter cellular processes. The specific pathways and their downstream effects are complex and may vary depending on the cellular context.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its antagonistic effect on the somatostatin sst 3 receptor . By blocking this receptor, the compound can alter hormone and neurotransmitter release, potentially leading to a variety of physiological effects. The exact outcomes would likely depend on the specific cellular and systemic context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-3-(methylthio)pyridine typically involves the bromination of 2-methoxy-3-(methylthio)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-3-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium catalysts).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., Pd/C, hydrogen gas), solvents (e.g., ethanol, methanol).
Major Products Formed
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Scientific Research Applications
5-Bromo-2-methoxy-3-(methylthio)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxypyridine
- 3-Bromo-5-(methylthio)pyridine
- 2-Bromo-5-(methylthio)pyridine
Uniqueness
5-Bromo-2-methoxy-3-(methylthio)pyridine is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both a bromine atom and a methylthio group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-methoxy-3-methylsulfanylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS/c1-10-7-6(11-2)3-5(8)4-9-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWBSOCIIRLIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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